Himbosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

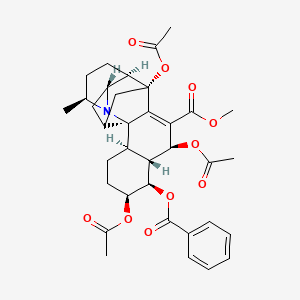

methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDPNXLVHQHOC-XIXFMJBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Himbosine: A Technical Guide to its Natural Source, Origin, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, geographical origin, and isolation of Himbosine, a member of the complex family of Galbulimima alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical and pharmacological aspects of this unique natural product.

Natural Source and Geographical Origin

This compound is a naturally occurring alkaloid isolated from the bark of trees belonging to the genus Galbulimima.[1] This genus is the sole member of the family Himantandraceae and is found in the rainforests of northeastern Australia, Malaysia, and Papua New Guinea.[1] The two primary species from which this compound and other related alkaloids have been isolated are:

-

Galbulimima belgraveana (also known as Agara, White Magnolia, or Pigeonberry Ash)

-

Galbulimima baccata

These trees have a history of use in the traditional practices of indigenous communities in Papua New Guinea, where the bark and leaves are used to prepare infusions for ceremonial and medicinal purposes.[1]

Caption: Taxonomic classification and geographical origin of Galbulimima species.

Quantitative Analysis of Alkaloids in Galbulimima Bark

The alkaloid content in the bark of Galbulimima species is known to be highly variable, both in total yield and in the relative proportions of individual alkaloids. This variability can be observed even between trees growing in the same location.

| Parameter | Value | Reference |

| Total Alkaloid Content | Trace to 0.5% of dry bark weight | [1] |

| Relative Abundance of Himbacine | Up to 1000x greater than other Galbulimima alkaloids | [1] |

| This compound Content | Specific quantitative data not available in the reviewed literature. It is considered a minor alkaloid. |

Note: The significant variability in alkaloid profiles necessitates careful analytical characterization of each batch of plant material. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the accurate quantification of this compound in plant extracts.[2][3][4]

Experimental Protocol for the Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound and other alkaloids from the bark of Galbulimima species. This protocol is based on established phytochemical methods for alkaloid extraction.[5][6][7]

Caption: Experimental workflow for the isolation of this compound.

Materials and Reagents

-

Dried and milled bark of G. belgraveana or G. baccata

-

Methanol (ACS grade)

-

Hydrochloric acid (4% aqueous solution)

-

Ammonia (B1221849) solution (concentrated)

-

Ether

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography (e.g., 230-400 mesh)

-

Solvents for chromatography (HPLC grade)

-

Standard laboratory glassware and equipment (rotary evaporator, separatory funnels, chromatography columns, etc.)

Step-by-Step Procedure

-

Extraction: The milled bark is exhaustively extracted with methanol, either through repeated maceration at room temperature or using a Soxhlet apparatus.[6] The resulting methanolic extracts are combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude syrup.[7]

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 4% aqueous solution of hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous layer.

-

The acidic aqueous solution is washed with ether to remove neutral and acidic impurities. The ether layer is discarded.

-

The acidic aqueous layer is then basified to a pH of approximately 10 with an ammonia solution. This deprotonates the alkaloids, converting them to their free-base form.

-

The free-base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent such as chloroform or dichloromethane. This step is repeated multiple times to ensure complete extraction.

-

-

Drying and Concentration: The combined organic extracts containing the free-base alkaloids are dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.[7]

-

A gradient elution is employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Galbulimima alkaloids is a mixture of dichloromethane, methanol, and a small amount of ammonia (to prevent peak tailing).[7]

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC to obtain the compound at a high degree of purity.[8][9][10][11]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the structurally complex Galbulimima alkaloids has been the subject of considerable scientific inquiry. While the complete enzymatic pathway has not been fully elucidated, a plausible biosynthetic route has been proposed based on biomimetic synthesis studies.[7][12] This proposed pathway involves a common polyene precursor that undergoes a series of regio- and stereoselective intramolecular Diels-Alder reactions to form the characteristic polycyclic skeletons of the different classes of Galbulimima alkaloids.

This compound belongs to the Class I Galbulimima alkaloids. The proposed biosynthesis for this class initiates from a linear polyketide precursor.

References

- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 3. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparative Chromatography | Evotec [evotec.com]

- 9. agilent.com [agilent.com]

- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. escholarship.org [escholarship.org]

The Alkaloid Profile of Himantandra baccata: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the complex alkaloid composition of Himantandra baccata (syn. Galbulimima baccata), detailing the chemical structures, isolation methodologies, and known biological activities of its unique Galbulimima alkaloids.

Introduction

Himantandra baccata, a rainforest tree native to Northern Queensland, Australia, and Papua New Guinea, has long been recognized for its rich and complex phytochemical profile. Belonging to the Himantandraceae family, this species, often referred to by its synonym Galbulimima baccata, is the source of a unique class of over 40 distinct alkaloids known as Galbulimima (GB) alkaloids. These compounds have garnered significant scientific interest due to their intricate molecular architectures and potent, diverse biological activities, ranging from psychotropic to antispasmodic effects.[1]

This technical guide provides a comprehensive overview of the alkaloid profile of H. baccata, with a focus on delivering actionable information for researchers, scientists, and professionals in the field of drug development. It summarizes the current knowledge on the major alkaloids, presents detailed experimental protocols for their isolation and characterization, and visualizes key signaling pathways associated with their biological functions.

Alkaloid Profile of Himantandra baccata

The alkaloid content in the bark of Himantandra baccata is known to be highly variable, with total alkaloid concentrations ranging from trace amounts to as high as 0.5%.[1] This variability is influenced by factors such as the age of the tree, geographical location, and specific genetic makeup. Among the more than 40 identified Galbulimima alkaloids, himbacine is notably the most abundant.[1]

The Galbulimima alkaloids are structurally diverse and are categorized into four main classes based on their skeletal frameworks. While a comprehensive quantitative analysis of all alkaloids is not consistently reported in the literature due to the aforementioned variability, this guide focuses on the most well-characterized and biologically significant compounds.

Table 1: Major Alkaloids Isolated from Himantandra baccata and their Reported Biological Activities

| Alkaloid | Molecular Formula | Class | Reported Biological Activity |

| Himbacine | C₂₂H₃₅NO₂ | Ia | Antagonist of M2 muscarinic acetylcholine (B1216132) receptors.[1] |

| Himandrine | C₂₀H₂₉NO₂ | II | Induces hypotension and bradycardia.[1] |

| Himandravine | C₂₄H₃₅NO₄ | Ia | Central nervous system depressant and anticonvulsant.[1] |

| GB18 | C₂₂H₃₁NO₃ | Ib | Potent antagonist of both kappa- and mu-opioid receptors.[2] |

| Himbadine | C₂₁H₃₁NO₂ | III | Antispasmodic activity.[1] |

| Himgaline | C₂₀H₃₁NO₂ | III | Antispasmodic activity.[1] |

Experimental Protocols

The isolation and purification of alkaloids from H. baccata bark is a multi-step process that leverages the basic nature of these compounds. The following protocols are generalized from methodologies described in the scientific literature.[3][4]

General Extraction of Total Alkaloids

This protocol outlines the initial extraction of the crude alkaloid mixture from the bark of H. baccata.

a. Materials and Equipment:

-

Dried and milled bark of Himantandra baccata

-

5% Hydrochloric acid (HCl)

-

Diethyl ether or chloroform

-

Ammonium (B1175870) hydroxide (B78521) or sodium hydroxide

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Large-scale extraction apparatus

b. Procedure:

-

The dried and milled bark of H. baccata is exhaustively extracted with cold methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is suspended in a 5% aqueous solution of hydrochloric acid.

-

This acidic solution is washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove non-alkaloidal components.

-

The acidic aqueous layer, which now contains the protonated alkaloids, is separated and then basified to a pH of 9-10 using a strong base like ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

The free alkaloids are then extracted from the basified aqueous solution using an organic solvent like diethyl ether or chloroform.[3]

-

The organic extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.[3]

Separation and Purification of Individual Alkaloids

The crude alkaloid mixture is a complex combination of numerous compounds that require further separation and purification.

a. Materials and Equipment:

-

Crude alkaloid mixture

-

Silica (B1680970) gel for column chromatography

-

Solvents for elution (e.g., hexane, ethyl acetate (B1210297), methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Countercurrent distribution apparatus (optional)

-

High-performance liquid chromatography (HPLC) system (for further purification and analysis)

b. Procedure:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

Elution: A gradient of solvents, such as hexane-ethyl acetate or ethyl acetate-methanol, is used to elute the individual alkaloids from the column.[2]

-

Fraction Collection and Monitoring: Fractions are collected and monitored using thin-layer chromatography (TLC) to identify those containing the alkaloids of interest.

-

Purification: Fractions containing the same alkaloid are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or by using more advanced chromatographic techniques like HPLC.

-

Countercurrent Distribution: For challenging separations, countercurrent distribution, a liquid-liquid partitioning method, can be employed to separate compounds based on their different partition coefficients between two immiscible liquid phases.[3]

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic and spectrometric techniques.

a. Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.

-

Single-Crystal X-ray Crystallography: When suitable crystals can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.[4]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Mechanisms of Action

Several Galbulimima alkaloids have been shown to interact with specific G protein-coupled receptors (GPCRs), modulating downstream signaling cascades.

Himbacine and the M2 Muscarinic Acetylcholine Receptor

Himbacine is a known antagonist of the M2 muscarinic acetylcholine receptor.[1] These receptors are coupled to inhibitory G proteins (Gi/o). Upon binding of the endogenous ligand acetylcholine, the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine, as an antagonist, blocks this action.

GB18 and Opioid Receptors

The alkaloid GB18 has been identified as a potent antagonist of both the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR).[2] Both KOR and MOR are GPCRs that are typically coupled to Gi/o proteins. The endogenous ligands for KOR are dynorphins. Activation of KOR leads to the inhibition of adenylyl cyclase and a reduction in dopamine (B1211576) release. As an antagonist, GB18 blocks these effects.

Conclusion

The alkaloids of Himantandra baccata represent a fascinating and pharmacologically significant class of natural products. Their structural complexity and diverse biological activities continue to provide a rich area for scientific investigation. While the variability in alkaloid content presents a challenge for standardization, the established protocols for isolation and characterization, coupled with a growing understanding of their mechanisms of action, pave the way for future research and the potential development of novel therapeutic agents derived from these unique natural compounds. This guide serves as a foundational resource for professionals seeking to explore the promising field of Galbulimima alkaloid research.

References

Unraveling the Enigmatic Pathway of Himbosine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine, a complex polycyclic alkaloid derived from the bark of the Australian rainforest tree Galbulimima belgraveana, has garnered significant attention for its potent neuroactive properties.[1][2][3] Despite extensive research into its chemical synthesis, the natural biosynthetic pathway of this compound within its native plant species remains largely uncharted territory. This technical guide serves to consolidate the current understanding, propose a putative biosynthetic pathway based on analogous natural product syntheses, and outline the necessary experimental approaches to fully elucidate this complex process. The successful mapping of this pathway is paramount for enabling biotechnological production, thereby ensuring a sustainable supply for future therapeutic development.[4]

Introduction: The Significance of this compound

This compound belongs to the structurally diverse family of Galbulimima alkaloids, which have been identified as promising candidates for the development of novel therapeutics for psychiatric and neurological disorders.[3][4] The intricate molecular architecture of these compounds, however, presents a significant challenge for chemical synthesis, and their isolation from natural sources is often inefficient and unsustainable.[1][2][4] A comprehensive understanding of the this compound biosynthetic pathway is therefore a critical step towards developing microbial fermentation or enzymatic synthesis platforms for its production.

Current State of Knowledge: A Pathway Shrouded in Mystery

To date, the complete enzymatic cascade responsible for the biosynthesis of this compound has not been experimentally determined. The scientific literature is rich with methodologies for the total chemical synthesis of this compound and its analogues, but lacks detailed studies on its in planta formation.[1][2][5] While the isolation of a novel Galbulimima scaffold has suggested the existence of a unique biosynthetic route, the specific enzymes and intermediates are yet to be identified.[5]

A Putative Biosynthetic Pathway for this compound

In the absence of direct evidence, a hypothetical pathway can be constructed by drawing parallels with established biosynthetic routes of other complex alkaloids, such as the monoterpene indole (B1671886) alkaloids (MIAs), and by considering key transformations in published chemical syntheses.[6]

Precursor Molecules

Like many alkaloids, the biosynthesis of this compound is likely to originate from primary metabolites. The core structure suggests a convergent pathway involving precursors from both amino acid and isoprenoid metabolism.

Key Hypothetical Enzymatic Transformations

The assembly of the complex this compound scaffold is postulated to involve a series of enzymatic reactions, including:

-

Initial Condensation Reactions: Formation of a foundational intermediate through the joining of precursor molecules.

-

Oxidative Cyclizations: A series of stereospecific cyclization reactions, potentially catalyzed by cytochrome P450 monooxygenases, to construct the polycyclic core.

-

A Putative Diels-Alder Reaction: The formation of one of the carbocyclic rings could be facilitated by a "Diels-Alderase" enzyme, a type of enzyme known to catalyze [4+2] cycloaddition reactions in the biosynthesis of other natural products.[7]

-

Tailoring Steps: Post-cyclization modifications, such as hydroxylations, methylations, and acetylations, carried out by tailoring enzymes to yield the final this compound structure.

Visualizing the Putative Pathway and Experimental Approach

To conceptualize the biosynthesis of this compound, a high-level putative pathway is presented below, followed by a proposed experimental workflow to elucidate the actual enzymatic steps.

Caption: A high-level putative biosynthetic pathway for this compound.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. research.imc.ac.at [research.imc.ac.at]

- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemists synthesize novel neuroactive compound found in rainforest | NSF - U.S. National Science Foundation [nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Himbosine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine, a complex polycyclic alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological effects, and available experimental protocols. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this natural compound.

Chemical Structure and Identifiers

This compound is a structurally intricate alkaloid isolated from the bark of trees belonging to the Himantandra species. Its complex framework presents a unique scaffold for potential therapeutic applications.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | methyl (1R,2S,4aR,4bR,5S,6R,7aS,9R,11S,11aS,12S,15S)-2,9,11-tris(acetyloxy)-1-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-15-methyl-5,6,9-[1]butanyl[2]ylidene-5H-benz[3][4]indeno[7a,1-b]pyrrole-10-carboxylate | |

| CAS Number | 15448-14-3 | [1] |

| Molecular Formula | C35H41NO10 | [1] |

| Canonical SMILES | CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited, the following information has been reported.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 635.7 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Appearance | Not reported |

Biological Activity and Mechanism of Action

Preliminary studies on the biological activity of this compound and related alkaloids from Galbulimima species suggest potential effects on the cardiovascular system.

Cardiovascular Effects

Early pharmacological screening of alkaloids from Galbulimima species, including this compound, indicated cardiovascular activity. Specifically, this compound was found to induce modest hypotension in cats at doses ranging from 2.5 to 10 mg/kg[2]. This suggests a potential vasodilatory or cardiodepressant effect, although the precise mechanism remains to be elucidated.

Signaling Pathways

Currently, there is a lack of detailed studies investigating the specific signaling pathways modulated by this compound. Given its hypotensive effects, potential mechanisms could involve interactions with adrenergic receptors, calcium channels, or other pathways involved in the regulation of blood pressure. Further research is required to identify the molecular targets of this compound and delineate its mechanism of action.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Caption: Workflow for Investigating this compound's Mechanism of Action.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in the bark of Galbulimima baccata and Galbulimima belgraveana[5][6]. A general procedure for the extraction of alkaloids from these plant materials is as follows:

-

Extraction: The dried and milled bark is exhaustively extracted with a solvent such as methanol (B129727).

-

Acid-Base Extraction: The crude methanol extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. This typically involves partitioning the extract between an acidic aqueous solution and an organic solvent. The alkaloids are protonated and move into the aqueous phase.

-

Basification and Re-extraction: The acidic aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.

The following diagram outlines a general workflow for the isolation of this compound.

Caption: General Workflow for this compound Isolation.

Total Synthesis

As of the current literature survey, a total synthesis of this compound has not been reported. The complex, highly substituted polycyclic structure of this compound presents a significant challenge for synthetic organic chemists.

Future Directions

This compound represents an intriguing natural product with potential therapeutic applications. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Determination of key properties such as melting point, boiling point, and solubility in various solvents.

-

Elucidation of Mechanism of Action: In-depth studies to identify the molecular targets and signaling pathways responsible for its hypotensive effects.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its drug-like properties.

-

Total Synthesis: Development of a synthetic route to enable the preparation of analogues for structure-activity relationship (SAR) studies and to provide a sustainable supply for further research.

Conclusion

This technical guide provides a summary of the current knowledge on this compound. While its chemical structure is well-defined, significant gaps remain in our understanding of its physicochemical properties, biological activity, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of this complex natural product.

References

- 1. A novel short convergent entry into himbacine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the characterization of the mechanism of action of hyoscine butylbromide in the human colon ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and Structure Elucidation of Additional Alkaloids from the Tropical Rainforest Tree Galbulimima baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Data of Himbosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine is a complex polycyclic piperidine (B6355638) alkaloid isolated from the bark of trees of the Galbulimima genus, native to the rainforests of Papua New Guinea and northern Australia. With a molecular formula of C₃₅H₄₁NO₁₀ and a molecular weight of 635.7 g/mol , the intricate structure of this compound has been a subject of significant interest in the field of natural product chemistry. This guide provides a comprehensive overview of the available spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and further research and development.

Introduction

The alkaloids derived from Galbulimima species have been classified into several structural types. This compound belongs to a group of highly oxygenated hexacyclic ester alkaloids. The initial structural elucidation of these complex molecules relied heavily on classical chemical degradation methods, later supplemented and confirmed by modern spectroscopic techniques. This document collates the spectral information available for this compound, providing a valuable resource for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry has been instrumental in confirming its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z |

| [M+H]⁺ | 636.3 |

Experimental Protocol: Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of a natural product like this compound would involve the following:

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI) is commonly used for polar, high molecular weight compounds like alkaloids.

-

Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable solvent system, often a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.

-

Data Acquisition : The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

The workflow for mass spectrometry analysis can be visualized as follows:

Caption: General workflow for obtaining the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Table 2: Expected Characteristic Infrared Absorptions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Ester C=O Stretch | 1750 - 1735 |

| Carbonyl C=O Stretch | 1725 - 1705 |

| C-O Stretch | 1300 - 1000 |

| C-H Stretch (sp³ hybridized) | 3000 - 2850 |

| C-N Stretch | 1250 - 1020 |

Experimental Protocol: Infrared Spectroscopy

The IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : The sample is scanned with infrared radiation, and the resulting spectrum of transmittance or absorbance versus wavenumber is recorded.

A logical diagram for identifying functional groups using IR spectroscopy is presented below:

Caption: Decision-making process for functional group analysis of this compound using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. Although a complete, assigned NMR dataset for this compound is not publicly available, the original structure elucidation would have relied on extensive ¹H and ¹³C NMR experiments, including 2D techniques like COSY, HSQC, and HMBC.

Based on the complex polycyclic structure of this compound, the NMR spectra are expected to be highly complex, with numerous overlapping signals.

Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for a novel compound like this compound would include:

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments :

-

¹H NMR : To identify the number and environment of protons.

-

¹³C NMR : To identify the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : To distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range carbon-proton correlations, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

The logical workflow for structure elucidation using a combination of 2D NMR techniques is illustrated below:

Caption: A typical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy.

Conclusion

While a complete and publicly accessible spectral dataset for this compound remains to be consolidated, this guide provides the foundational information based on its known chemical properties and the techniques used for the characterization of related Galbulimima alkaloids. The provided experimental protocols and logical workflows offer a roadmap for researchers working on the isolation, identification, and further development of this compound and other complex natural products. Accessing the original publications from the 1960s by Ritchie, Taylor, and their collaborators is recommended for obtaining the originally reported, detailed spectral data.

In Silico Prediction of Himbosine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine, a natural alkaloid, has garnered significant interest for its potent and selective antagonist activity against M2 and M4 muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the in silico methods used to predict and characterize the bioactivity of this compound. We will delve into its primary pharmacological action, the associated signaling pathways, and detailed protocols for computational modeling techniques. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the virtual assessment of natural products like this compound.

Introduction to this compound

This compound is a piperidine (B6355638) alkaloid isolated from the bark of Australian magnolias of the Galbulimima genus.[1] Its complex chemical structure and significant biological activity have made it a subject of interest in medicinal chemistry and pharmacology.

Chemical Identity:

| Identifier | Value |

| PubChem CID | 6436265[1] |

| Canonical SMILES | C[C@H]1CCC--INVALID-LINK--/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2--INVALID-LINK--C[1] |

| Molecular Formula | C22H35NO2[1] |

| Molecular Weight | 345.5 g/mol [1] |

Primary Bioactivity: Muscarinic Receptor Antagonism

The principal bioactivity of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Notably, it exhibits significant selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[2] This selectivity is a key aspect of its pharmacological profile and potential therapeutic applications.

Binding Affinity of this compound for Human Muscarinic Receptor Subtypes:

| Receptor Subtype | Dissociation Constant (Kd) in nM | Reference |

| hM1 | 83 | [2] |

| hM2 | 4 | [2] |

| hM3 | 59 | [2] |

| hM4 | 7 | [2] |

| hM5 | 296 | [2] |

Signaling Pathways

This compound's antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the Gαi/o family of G proteins. Upon binding of an agonist (which this compound blocks), these receptors activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

M2 and M4 Muscarinic Receptor Signaling Pathway (Gαi/o-coupled)

The following diagram illustrates the canonical Gαi/o-coupled signaling pathway that is inhibited by this compound's antagonist activity at M2 and M4 receptors.

In Silico Prediction of Bioactivity

Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of molecules like this compound. These in silico approaches can guide further experimental studies and aid in the drug development process.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound. Various computational models can predict these properties based on the chemical structure of the molecule. Below are the predicted ADMET properties for this compound using the SwissADME and pkCSM web servers.

Predicted ADMET Properties of this compound:

| Parameter | Predicted Value | Prediction Tool |

| Gastrointestinal Absorption | High | SwissADME |

| BBB Permeant | Yes | SwissADME |

| CYP1A2 inhibitor | No | SwissADME |

| CYP2C19 inhibitor | Yes | SwissADME |

| CYP2C9 inhibitor | Yes | SwissADME |

| CYP2D6 inhibitor | Yes | SwissADME |

| CYP3A4 inhibitor | Yes | SwissADME |

| Log Kp (skin permeation) | -4.18 cm/s | SwissADME |

| Water Solubility (logS) | -4.75 | pkCSM |

| Caco-2 Permeability (logPapp) | 1.13 | pkCSM |

| Human Intestinal Absorption (%) | 95.8 | pkCSM |

| Blood-Brain Barrier Permeability (logBB) | 0.499 | pkCSM |

| P-glycoprotein Substrate | Yes | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | Yes | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode of this compound within the orthosteric pocket of the M2 and M4 muscarinic receptors.

Experimental Protocol: Molecular Docking of this compound to the M2 Muscarinic Receptor

-

Protein Preparation:

-

Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB ID: 3UON).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to the protein residues at physiological pH (7.4).

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from PubChem (CID 6436265).

-

Assign partial charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Define the binding site on the M2 receptor based on the location of the co-crystallized antagonist in the original PDB file.

-

Perform the docking simulation using software such as AutoDock Vina or Glide.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues of the M2 receptor's binding pocket.

-

Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Workflow for Molecular Docking:

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Dataset Preparation:

-

Compile a training set of known M2/M4 selective muscarinic antagonists with a range of activities.

-

Include this compound in the dataset.

-

Generate multiple low-energy conformations for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.

-

-

Pharmacophore Model Generation and Validation:

-

Generate pharmacophore hypotheses by aligning the conformations of the training set molecules and identifying common feature arrangements.

-

Score and rank the generated hypotheses based on their ability to distinguish between active and inactive compounds.

-

Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.

-

Workflow for Pharmacophore Modeling:

Off-Target Considerations

While this compound is a selective muscarinic antagonist, it is important to consider potential off-target effects. An analog of this compound, Vorapaxar, has been developed as a potent antagonist of the protease-activated receptor 1 (PAR-1), a thrombin receptor.[3][4] This indicates that the this compound scaffold has the potential to interact with other G protein-coupled receptors. Further in silico screening and experimental validation are necessary to fully characterize the off-target profile of this compound itself.

Conclusion

In silico prediction methods provide a powerful and efficient approach to characterizing the bioactivity of natural products like this compound. The computational data presented in this guide, from ADMET predictions to molecular modeling protocols, underscore this compound's potential as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound.

References

- 1. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxic Screening of Himbosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the cytotoxic screening of Himbosine is not extensively available in the public domain. This technical guide, therefore, provides a comprehensive framework for conducting a preliminary cytotoxicity screening of a novel natural compound like this compound, based on established methodologies and plausible mechanisms of action.

Introduction to this compound

This compound is a piperidine (B6355638) alkaloid compound that has been isolated from the bark of Australian magnolias (Galbulimima belgraveana)[1]. Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new therapeutic agents, particularly in oncology. Given its classification as a piperidine alkaloid, this compound warrants investigation for its potential biological activities, including cytotoxicity against cancer cell lines.

This guide outlines a systematic approach to perform a preliminary in vitro cytotoxic screening of this compound, determine its potency, and investigate its potential mechanism of action, with a focus on the induction of apoptosis.

Experimental Protocols

A thorough preliminary cytotoxic screening involves a multi-step process, starting with a broad assessment of cell viability and progressing to more detailed mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2]

Protocol:

-

Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HT-29 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) should be seeded in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

To determine if this compound induces programmed cell death, several assays can be performed.

2.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4][5]

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁵ cells/well in a 6-well plate) and treat with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[5]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

2.2.2. Caspase Activity Assay

Caspases are a family of cysteine proteases that are key executioners of apoptosis.[7] Caspases-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to cell death. A luminescent or colorimetric assay can quantify their activity.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[8][9]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase-3/7 activity.[9]

2.2.3. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.[10]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[11][12]

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12] Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 | 0.8 |

| A549 | Lung Carcinoma | 48 | 25.2 | 1.5 |

| HeLa | Cervical Adenocarcinoma | 48 | 18.7 | 1.1 |

| HT-29 | Colorectal Adenocarcinoma | 48 | 35.1 | 2.3 |

| HEK293 | Human Embryonic Kidney | 48 | > 100 | 5.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

References

- 1. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. kumc.edu [kumc.edu]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Unraveling the Enigma of Himbosine: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbosine (B579147), a structurally complex alkaloid isolated from the bark of the Australian native tree Galbulimima, has been identified in early pharmacological studies as a compound of interest due to its cardiovascular effects, notably its ability to induce hypotension. However, a detailed elucidation of its molecular mechanism of action remains a significant area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, including its observed physiological effects. Due to the limited direct mechanistic data on this compound, this guide leverages the extensive research on its close structural analog, himbacine, a potent and selective antagonist of M2 and M4 muscarinic acetylcholine (B1216132) receptors. By examining the well-defined pharmacology of himbacine, we can infer potential mechanisms and targets for this compound, offering a foundational framework for future investigation. This document details the signaling pathways associated with muscarinic receptor antagonism, presents quantitative data for himbacine, and outlines key experimental protocols relevant to the study of these alkaloids.

Introduction: The Galbulimima Alkaloids

The Galbulimima species are a rich source of a diverse array of structurally unique alkaloids, which have been classified into several classes based on their skeletal frameworks. Among these, this compound and its more extensively studied analog, himbacine, have garnered significant attention for their biological activities. Early studies on a variety of Galbulimima alkaloids revealed a range of physiological effects, with this compound being noted for its modest hypotensive activity in feline models. This observation points towards a potential interaction with cardiovascular regulatory pathways.

Observed Physiological Effects of this compound

Initial pharmacological screening of alkaloids from Galbulimima species provided the primary characterization of this compound's biological activity.

Cardiovascular Effects

The most prominent reported effect of this compound is its ability to induce a modest hypotensive response. This suggests that this compound may interact with molecular targets involved in the regulation of blood pressure, such as receptors in the autonomic nervous system or directly on vascular smooth muscle. The precise mechanism underlying this hypotensive effect is yet to be determined.

Himbacine as a Mechanistic Surrogate for this compound

Given the structural similarity between this compound and himbacine, the well-documented mechanism of action of himbacine serves as a valuable model for predicting the potential targets of this compound. Himbacine is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).

Muscarinic M2/M4 Receptor Antagonism

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 and M4 subtypes are coupled to inhibitory G proteins (Gi/o).

Signaling Pathway of M2/M4 Muscarinic Receptor Antagonism by Himbacine

The antagonism of M2 and M4 receptors by himbacine disrupts the canonical signaling cascade initiated by acetylcholine.

Himbacine: A Comprehensive Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbacine is a piperidine (B6355638) alkaloid first isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It has garnered significant interest within the scientific community as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M2 and M4 subtypes.[1][2] This technical guide provides an in-depth overview of the biological targets of himbacine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Core Biological Target: Muscarinic Acetylcholine Receptors

The primary biological targets of himbacine are the muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Himbacine exhibits a notable selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[2]

Quantitative Pharmacological Data

The binding affinity and functional potency of himbacine at various muscarinic receptor subtypes have been determined through numerous in vitro studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of Himbacine at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kd in nM) | Reference |

| hM1 | 83 | [2] |

| hM2 | 4 | [2] |

| hM3 | 59 | [2] |

| hM4 | 7 | [2] |

| hM5 | 296 | [2] |

Table 2: Binding Affinity of Himbacine at Rat Muscarinic Receptors

| Tissue | Receptor Subtype(s) | Binding Affinity (Kd in nM) | Reference |

| Heart | M2 | 6.9 | [2] |

| Brain Stem | M2 | 4.6 | [2] |

| Cortex | M2 and/or M4 | 4.5 | [2] |

| Striatum | M2 and/or M4 | 3.8 | [2] |

Table 3: Functional Potency of Himbacine

| Assay | Tissue/Cell Line | Receptor Subtype | Potency (Kd or pA2) | Reference |

| Inhibition of Oxotremorine-M-mediated cAMP inhibition | Rat Striatum | M4 | 4.4 nM (Kd) | [2] |

| Inhibition of Oxotremorine-M-mediated cAMP inhibition | N1E-115 Neuroblastoma cells | M4 | 10.6 nM (Kd) | [2] |

| Reversal of Oxotremorine-M-mediated inhibition of evoked Acetylcholine release | Hippocampal Tissue | M2 or M4 | 8.6 nM (Kd) | [2] |

| Antagonism of Carbachol-induced muscle contraction | Guinea-pig Atria | M2 | 8.33 (pA2) | [3] |

Signaling Pathways Modulated by Himbacine

As an antagonist of M2 and M4 muscarinic receptors, himbacine blocks the downstream signaling pathways typically initiated by acetylcholine binding. These receptors primarily couple to Gi/o proteins.

Canonical Gi/o Signaling Pathway

Upon activation by an agonist, M2 and M4 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA). Himbacine, by blocking the receptor, prevents this cascade of events.

Non-Canonical Signaling Pathways

Recent research suggests that M2 receptor activation can also modulate non-canonical signaling pathways, including the PI3K/Akt/mTORC1 axis, potentially through β-arrestin.[5][6] By acting as an antagonist, himbacine would also be expected to interfere with these non-canonical pathways.

Experimental Protocols

The characterization of himbacine's biological activity relies on well-established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor subtype.

Materials:

-

Tissue homogenate or cell membranes expressing the muscarinic receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Himbacine stock solution.

-

Non-labeled competing ligand for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and centrifuge to isolate cell membranes. Resuspend the final membrane preparation in the assay buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of himbacine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of himbacine. Determine the IC50 value (the concentration of himbacine that inhibits 50% of specific binding) by fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of cAMP Production

Objective: To determine the functional potency of himbacine in blocking M2/M4 receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the M2 or M4 muscarinic receptor (e.g., CHO-hM2 cells).

-

Muscarinic agonist (e.g., carbachol).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Himbacine stock solution.

-

cAMP assay kit.

Procedure:

-

Cell Culture: Culture the M2 or M4 receptor-expressing cells in appropriate media.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of himbacine for a defined period.

-

Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the himbacine concentration. Determine the IC50 value of himbacine for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels using non-linear regression.

Structure-Activity Relationship (SAR) Studies

SAR studies on himbacine and its analogs have provided insights into the structural requirements for potent and selective muscarinic receptor antagonism. Key findings include:

-

Stereochemistry: The stereochemistry of both the tricyclic moiety and the piperidine ring of himbacine is crucial for its potent activity.[7]

-

Piperidine Ring: The piperidine ring of dihydrohimbacine is thought to bind within a hydrophobic pocket of the receptor.[8]

-

Modifications at the C-3 position: Analogs modified at the C-3 position of the γ-lactone moiety have been synthesized, with some, like 3-demethylhimbacine (B1240979), exhibiting even more potent M2 receptor binding affinity than natural himbacine.[9][10]

-

Double Bond: Reduction of the double bond linking the decalin ring system and the piperidine ring significantly reduces the selectivity for the M2 receptor.[11]

-

N-methyl Group: Removal of the N-methyl group to form himbeline (B1337007) is associated with reduced selectivity.[11]

Conclusion

Himbacine is a valuable pharmacological tool for studying the roles of M2 and M4 muscarinic receptors in various physiological and pathological processes. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an important lead compound in the development of novel therapeutics targeting the muscarinic system. This technical guide provides a comprehensive overview of its biological targets, supported by quantitative data and detailed experimental methodologies, to aid researchers in their exploration of this fascinating molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and muscarinic M2 subtype antagonistic activity of unnatural ent-himbacine and an enantiomeric pair of (2'S,6'R)-diepihimbacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationship studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and muscarinic M(2) subtype antagonistic activity of enantiomeric pairs of 3-demethylhimbacine (3-norhimbacine) and its C(4)-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of some Galbulimima alkaloids related to himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]

Himbosine Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbosine (B579147) is a complex alkaloid isolated from the bark of trees of the Galbulimima genus, found in the rainforests of Papua New Guinea, Indonesia, and Northern Australia.[1] It belongs to a family of structurally intricate natural products that includes the more extensively studied himbacine. Both this compound and himbacine are known to possess significant biological activity, primarily as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention in various diseases.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. Due to the limited availability of extensive SAR data specifically for this compound in publicly accessible literature, this guide leverages the substantial body of research on the closely related and structurally analogous compound, himbacine, to provide a detailed framework for understanding the key structural determinants of activity and for designing future SAR studies. The experimental protocols and data presentation herein are based on established methodologies for evaluating himbacine and similar muscarinic receptor antagonists.

Core Structure and Pharmacophore

The core structure of this compound, like himbacine, features a tricyclic decahydronaphthalene (B1670005) system fused to a piperidine (B6355638) ring and a lactone moiety. The key pharmacophoric elements responsible for its interaction with muscarinic receptors are believed to be the tertiary amine of the piperidine ring, which is protonated at physiological pH and engages in an ionic interaction with a conserved aspartate residue in the receptor binding pocket, and the lactone group, which likely participates in hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship of this compound Analogs

The following table summarizes the muscarinic receptor binding affinities of a series of himbacine analogs, which serve as a model for understanding the SAR of this compound. The data is presented as pKi values, where a higher value indicates stronger binding affinity.

| Compound | Modification | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |

| Himbacine | Parent Compound | 8.2 | 8.8 | 8.1 | 8.3 |

| 3-norhimbacine | Demethylation at C-3 of the lactone | 8.1 | 9.0 | 8.0 | 8.2 |

| 4-epi-3-norhimbacine | Epimerization at C-4 and demethylation at C-3 | 7.5 | 8.2 | 7.4 | 7.6 |

| 11-methylhimbacine | Methylation at C-11 | 7.9 | 8.5 | 7.8 | 8.0 |

| 3-epihimbacine | Epimerization at C-3 of the lactone | 7.2 | 7.8 | 7.1 | 7.3 |

Note: The data presented in this table is derived from studies on himbacine analogs and is intended to be illustrative of the SAR principles that likely apply to this compound.[2]

Key SAR Insights:

-

Lactone Moiety Modifications: Modifications to the lactone ring significantly impact binding affinity. Demethylation at the C-3 position, as seen in 3-norhimbacine, can lead to an increase in affinity and selectivity for the M2 receptor subtype.[2] Conversely, epimerization at C-3 results in a notable decrease in potency.[2]

-

Piperidine Ring: The integrity and stereochemistry of the piperidine ring are crucial for high-affinity binding.

-

Tricyclic Core: The decahydronaphthalene core provides the rigid scaffold necessary for the correct spatial orientation of the key pharmacophoric elements.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence starting from commercially available precursors. A general workflow is outlined below.

Caption: General synthetic workflow for this compound analogs.

A detailed protocol for the synthesis of a himbacine analog, which can be adapted for this compound, is as follows:

-

Diels-Alder Cycloaddition: A substituted diene is reacted with a dienophile to construct the decalin core.

-

Lactonization: A carboxylic acid intermediate is treated with an appropriate reagent to form the γ-lactone ring.

-

Piperidine Ring Formation: A key intermediate is subjected to reductive amination or other cyclization strategies to form the piperidine ring.

-

Modification of the Core: Specific functional groups on the tricyclic system or the lactone can be modified through various organic reactions.

-

Purification: The final compounds are purified by column chromatography and/or recrystallization.

-

Characterization: The structure and purity of the analogs are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Radioligand Binding Assays for Muscarinic Receptors

The affinity of this compound analogs for different muscarinic receptor subtypes is determined using radioligand binding assays.

Caption: Workflow for radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: CHO-K1 cells stably expressing human M1, M2, M3, or M4 muscarinic receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of the unlabeled this compound analog.

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

This compound and its analogs act as antagonists at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand acetylcholine, initiate a cascade of intracellular signaling events. By blocking the binding of acetylcholine, this compound analogs inhibit these downstream signaling pathways.

Caption: Muscarinic receptor signaling pathways inhibited by this compound.

Pathway Description:

-

M1, M3, and M5 Receptor Subtypes: These receptors couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptor Subtypes: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

By acting as an antagonist, this compound prevents these signaling cascades from being initiated by acetylcholine, thereby modulating the physiological responses mediated by muscarinic receptors.

Conclusion

The structure-activity relationship of this compound, informed by studies on the closely related alkaloid himbacine, highlights the critical role of the lactone and piperidine moieties in determining binding affinity and selectivity for muscarinic receptor subtypes. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of novel this compound analogs. Future research in this area should focus on generating a comprehensive SAR dataset for a diverse library of this compound derivatives to fully elucidate their therapeutic potential. The development of potent and subtype-selective this compound-based antagonists could lead to novel treatments for a range of disorders, including cardiovascular and neurological conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Himbosine Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals